molecular formula C25H29NO4S B11596467 2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B11596467
M. Wt: 439.6 g/mol
InChI Key: CELYEUUUKRADGL-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and subsequent functionalization with the dimethyl, phenylmethyl, and thienyl groups. Common reagents and conditions include:

    Benzofuran Core Synthesis: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Carboxamide Formation:

    Functional Group Introduction: The dimethyl and phenylmethyl groups can be introduced through alkylation reactions, while the thienyl group can be added via thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.

    Carboxamides: Other carboxamide-containing compounds with varying substituents.

    Thienyl Derivatives: Molecules containing the thienyl group but with different core structures.

Uniqueness

The uniqueness of 2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H29NO4S

Molecular Weight

439.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-10-5-17(3)13-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3

InChI Key

CELYEUUUKRADGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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